3-Chloro-6-(3-nitrophenyl)pyridazine
Overview
Description
3-Chloro-6-(3-nitrophenyl)pyridazine is a heterocyclic compound with the following chemical formula: C10H6ClN3O2 . It belongs to the pyridazine family and contains a six-membered ring with adjacent nitrogen atoms and an oxygen atom at position 3. This compound has been studied for its diverse pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects .
Synthesis Analysis
The synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine involves the condensation of appropriate precursors. For instance, it can be obtained by reacting 6-(3-nitrophenyl)-3(2H)-pyridazinone with a chlorinating agent. The detailed synthetic routes and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(3-nitrophenyl)pyridazine consists of a pyridazine ring with a chlorine atom at position 3 and a nitrophenyl group at position 6. The arrangement of atoms and bonds within the molecule determines its properties and reactivity. The crystallographic data and vibrational spectra provide further insights into its structure .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. For example, it may undergo nucleophilic substitution, oxidation, or reduction reactions. The presence of the nitro group suggests potential reactivity with reducing agents. Detailed studies on its reactivity and transformation pathways are essential for understanding its behavior .
Scientific Research Applications
Synthesis of Derivatives
3-Chloro-6-(3-nitrophenyl)pyridazine is involved in the synthesis of various chemical derivatives. For instance, its interaction with aromatic diazonium salts results in the formation of arylhydrazonals, which further react with active methylene compounds to yield pyridazine derivatives, and with hydroxylamine hydrochloride to produce oxadiazole and 1,2,3-triazole derivatives (Abdallah, Salaheldin, & Radwan, 2007).
Inhibition of Corrosion
Pyridazine derivatives, including those with a 3-chloro-6-(3-nitrophenyl)pyridazine structure, have been investigated for their ability to inhibit the corrosion of mild steel in acidic environments. These compounds demonstrate significant inhibition efficiency, attributed to their interaction with metal surfaces (Mashuga, Olasunkanmi, & Ebenso, 2017).
Antitumor Activity
Some pyridazine derivatives, including those derived from 3-chloro-6-(3-nitrophenyl)pyridazine, have been synthesized and shown to exhibit antiproliferative activity against certain tumor cell lines. This indicates potential applications in the development of cancer treatments (Abdullah et al., 2021).
Crystal Structure and Theoretical Studies
There have been studies on the crystal structure characterization and theoretical investigations of triazole pyridazine derivatives. These analyses, including Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, are crucial for understanding the molecular properties and potential applications of these compounds (Sallam et al., 2021).
Synthesis of Labeled Compounds
3-Chloro-6-(3-nitrophenyl)pyridazine derivatives have been used in the synthesis of carbon-14 and deuterium-labeled compounds for absorption and metabolism studies, highlighting their relevance in medicinal chemistry and pharmacokinetics (Fabio, LanzilottiAnthony, & Lang, 1978).
Herbicidal Activity
Certain pyridazine derivatives, including those related to 3-chloro-6-(3-nitrophenyl)pyridazine, have demonstrated herbicidal activity. They have been tested for their effects on plants like radish and millet, revealing potential applications in agriculture (Jojima, Yoshimura, Takematsu, & Tamura, 1963).
Future Directions
properties
IUPAC Name |
3-chloro-6-(3-nitrophenyl)pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2/c11-10-5-4-9(12-13-10)7-2-1-3-8(6-7)14(15)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAQNZJWWRMXFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482735 | |
Record name | 3-chloro-6-(3-nitrophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(3-nitrophenyl)pyridazine | |
CAS RN |
58059-33-9 | |
Record name | 3-chloro-6-(3-nitrophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-6-(3-nitrophenyl)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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